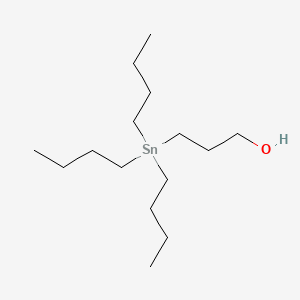
3-(Tributylstannyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylstannyl)-1-propanol is an organotin compound with the molecular formula C15H34OSn. It is a derivative of 1-propanol where a tributylstannyl group is attached to the third carbon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Tributylstannyl)-1-propanol can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with 3-chloropropanol under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to facilitate the radical reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process is carefully monitored to maintain the desired reaction temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 3-(Tributylstannyl)-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different organotin derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include simpler organotin derivatives.
Scientific Research Applications
3-(Tributylstannyl)-1-propanol has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of various organotin compounds that have applications in materials science and catalysis
Mechanism of Action
The mechanism of action of 3-(Tributylstannyl)-1-propanol involves its interaction with molecular targets through the tributylstannyl group. This group can participate in electron transfer reactions, forming intermediates that lead to the desired products. The compound’s reactivity is influenced by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
1-Propanol: A primary alcohol with similar structural features but lacks the tributylstannyl group.
2-Propanol (Isopropanol): An isomer of 1-propanol with different physical and chemical properties.
Tributyltin Hydride: A related organotin compound used in similar synthetic applications.
Uniqueness: 3-(Tributylstannyl)-1-propanol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and applications compared to other similar compounds. This makes it a valuable reagent in organic synthesis and various research fields .
Properties
CAS No. |
29346-30-3 |
|---|---|
Molecular Formula |
C15H34OSn |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
3-tributylstannylpropan-1-ol |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1-3H2; |
InChI Key |
NCGWJWWLJIRUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















